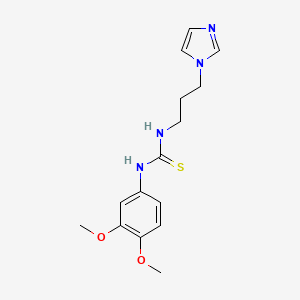
PBD-150
描述
准备方法
合成路线和反应条件
PBD-150 的合成涉及多个步骤,从市售起始原料开始。一种常见的合成路线包括用硫光气与 3,4-二甲氧基苯胺反应生成相应的异硫氰酸酯。 然后,将该中间体与 3-(1H-咪唑-1-基)丙胺反应生成 this compound .
工业生产方法
公开领域中没有关于 this compound 的工业生产方法的详细资料。合成通常涉及标准有机合成技术,包括重结晶和色谱等纯化步骤,以达到高纯度。
化学反应分析
反应类型
PBD-150 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以氧化生成亚砜或砜。
还原: 该化合物可以还原生成相应的胺或硫醇。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺类或醇类等亲核试剂可以在碱性条件下使用.
主要产物
这些反应生成的主要产物取决于所用试剂和特定条件。 例如,氧化可以生成亚砜或砜,而还原可以生成胺或硫醇 .
科学研究应用
Alzheimer's Disease Research
PBD-150 has been extensively studied for its potential to treat Alzheimer’s disease. Research indicates that it can significantly lower levels of pyroglutamate-modified amyloid-β peptides in the brains of transgenic mouse models. This reduction correlates with improved learning and memory capabilities in these animals .
Case Study:
In a study involving transgenic mice, administration of this compound resulted in a marked decrease in amyloid plaque formation and improved performance in memory tasks compared to control groups .
Neuroprotection Studies
The neuroprotective properties of this compound extend beyond amyloid inhibition. The compound's ability to modulate neuronal signaling pathways suggests potential applications in other neurodegenerative conditions where glutaminyl cyclase plays a role .
Research Findings:
this compound has shown promise in reducing neuroinflammation and oxidative stress markers in neuronal cell cultures, indicating its broader applicability in neuroprotection .
Development of Diagnostic Tools
Recent advancements have led to the development of radiolabeled versions of this compound for use as PET imaging agents. The synthesis of [11C]PBD150 allows for non-invasive imaging of glutaminyl cyclase activity in vivo, providing insights into disease progression and therapeutic efficacy in Alzheimer’s patients .
Table: Comparison of this compound with Other Glutaminyl Cyclase Inhibitors
作用机制
PBD-150 通过抑制谷氨酰胺环化酶发挥作用。这种抑制阻止了含焦谷氨酸的淀粉样β肽的形成,这些肽与阿尔茨海默病的发病机制有关。 该化合物与酶的活性位点结合,阻止其催化活性,从而减少神经毒性肽的产生 .
相似化合物的比较
类似化合物
蒽环霉素: 一种天然存在的吡咯并苯并二氮杂卓,具有抗肿瘤和抗菌活性。
西比霉素: 另一种以其细胞毒性特性而闻名的吡咯并苯并二氮杂卓。
妥美霉素: 一种与之具有相似 DNA 结合特性的吡咯并苯并二氮杂卓.
独特性
PBD-150 的独特性在于它对谷氨酰胺环化酶的特定抑制,使其在神经退行性疾病的研究和潜在治疗中特别有价值。 与其他吡咯并苯并二氮杂卓不同,this compound 的主要应用是抑制淀粉样β肽的形成,这使其区别于主要用于其抗肿瘤特性的蒽环霉素和西比霉素等化合物 .
生物活性
PBD-150 is a small molecule inhibitor specifically targeting human glutaminyl cyclase (hQC), an enzyme implicated in the amyloidogenic process associated with neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound has garnered attention due to its potential therapeutic implications in treating various nervous system disorders.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O2S
- CAS Registry Number : 790663-33-1
- Mechanism of Action : this compound functions as a glutaminyl-peptide cyclotransferase inhibitor, which inhibits the formation of neurotoxic pyroglutamic acid-containing peptides from β-amyloid precursors, thus potentially mitigating neurotoxicity and aggregation associated with AD .
Inhibition of Glutaminyl Cyclase
This compound exhibits a potent inhibitory effect on hQC, with a reported inhibition constant () of 0.49 µM, making it one of the more effective inhibitors identified for this target . The inhibition of hQC is crucial as it prevents the cyclization of N-terminal glutamine or glutamic acid residues in β-amyloid peptides, which is a significant step in the formation of neurotoxic aggregates .
Mechanistic Insights
Recent studies have elucidated the binding interactions between this compound and hQC. Structural analyses revealed that this compound binds to the active site of hQC, preventing substrate access and subsequent catalysis. This binding mode is critical for its function as an inhibitor and provides a framework for the design of more potent analogs .
Efficacy in Preclinical Models
In preclinical studies, this compound has demonstrated significant neuroprotective effects. For instance, in vivo models of Huntington's disease have shown that compounds similar to this compound can reduce neurodegeneration and improve cognitive function .
Comparative Studies
A comparative analysis of this compound with other hQC inhibitors such as SEN177 indicated that while both compounds exhibit similar values, their pharmacological profiles differ. SEN177 has shown promising results in models beyond AD, suggesting that this compound may have a narrower therapeutic window .
Data Summary Table
| Compound | Target Enzyme | (µM) | Therapeutic Area | Status |
|---|---|---|---|---|
| This compound | Human Glutaminyl Cyclase | 0.49 | Alzheimer's Disease | Discontinued |
| SEN177 | Human Glutaminyl Cyclase | 0.020 | Alzheimer's Disease & Huntington's Disease | Active |
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-13-5-4-12(10-14(13)21-2)18-15(22)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,3,6,8H2,1-2H3,(H2,17,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQXMGLQANXZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCCCN2C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















